REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>C(O)(=O)C.O.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[CH:6][C:7]=1[CH3:8] |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1C)[N+](=O)[O-]
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Name
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|
Quantity
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29 mL
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Type
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solvent
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Smiles
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C(C)(=O)O.O
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Name
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|
Quantity
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9.75 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through celite
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Type
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WASH
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Details
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the filter cake was washed with ethyl acetate
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with aqueous sodium bicarbonate, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=C(C=N1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |